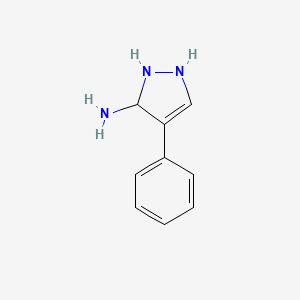
4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4,5-dihydro-1-phenylpyrazole , is a five-membered heterocyclic compound. Its chemical formula is C₉H₁₁N₃ . Imidazole, a closely related compound, serves as its basic core and is found in natural products such as histidine, purine, histamine, and DNA structures.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine. One common approach involves the reaction of hydrazine hydrate with 1,3-diketones (e.g., acetylacetone) in the presence of an aromatic aldehyde (such as benzaldehyde). The resulting intermediate undergoes cyclization to yield the desired compound.
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the cyclization process.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine participates in various chemical reactions:
Oxidation: It can be oxidized to form pyrazole derivatives.
Reduction: Reduction of the pyrazole ring leads to 4,5-dihydro-1H-pyrazoles.
Substitution: Substituents on the phenyl ring influence its reactivity.
Common Reagents: Hydrazine hydrate, 1,3-diketones, aldehydes.
Major Products: Pyrazole derivatives with diverse functional groups.
Scientific Research Applications
4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine finds applications in:
Medicine: Potential antitubercular activity against Mycobacterium tuberculosis strains.
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on biological systems.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine stands out due to its unique structure. Similar compounds include other pyrazoles and imidazole derivatives.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-phenyl-2,3-dihydro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6,9,11-12H,10H2 |
InChI Key |
MCXQOTLOCYTGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNNC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















